

Isooctyl nitrate chemical properties and synthesis pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isooctyl nitrate

Cat. No.: B3281456

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthesis Pathways of **Isooctyl Nitrate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

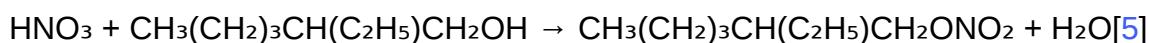
Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is a significant industrial chemical primarily utilized as a cetane improver in diesel fuels. Its addition to diesel fuel accelerates ignition, leading to improved engine performance. This technical guide provides a comprehensive overview of the chemical and physical properties of **isooctyl nitrate**. Furthermore, it delves into the primary synthesis pathways, offering detailed experimental protocols for its laboratory and industrial-scale production. The document is intended to serve as a detailed resource for researchers and professionals in chemistry and related fields.

Chemical Properties of Isooctyl Nitrate

Isooctyl nitrate is a colorless to pale yellow liquid with a characteristic fruity or pungent odor. [1] It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of **isooctyl nitrate** is presented in Table 1.


Property	Value	Reference
Molecular Formula	C8H17NO3	[2][3]
Molecular Weight	175.23 g/mol	[2]
CAS Number	27247-96-7	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity, pungent, ester-like	[1]
Density (20 °C)	960-970 kg/m ³	[2]
Boiling Point	60.3 °C	[4]
Melting Point	-153.7 °C	[4]
Flash Point	≥ 77.0 °C	[2]
Kinematic Viscosity (20 °C)	1.700-1.800 mm ² /s	[2]
Purity	≥ 99.10 %	[2]

Synthesis Pathways of Isooctyl Nitrate

The predominant method for synthesizing **isooctyl nitrate** is through the nitration of isooctyl alcohol (2-ethylhexanol) with a mixture of nitric acid and sulfuric acid.[5] Sulfuric acid acts as a catalyst in this reaction.[5] The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[5]

General Reaction Equation

The overall chemical reaction for the synthesis of **isooctyl nitrate** is:

Synthesis Methodologies

Several variations of the synthesis process exist, including batch processes, continuous flow reactions, and microreactor technologies. These methods aim to improve safety, yield, and efficiency.

Experimental Protocols

Protocol 1: Batch Synthesis of Isooctyl Nitrate

This protocol is based on a conventional batch reaction process.

Materials:

- Mixed acid solution containing nitric acid (HNO_3) and sulfuric acid (H_2SO_4)
- 2-ethylhexanol (isooctyl alcohol)
- Urea
- 10% aqueous sodium sulfate solution
- 10% aqueous sodium carbonate solution

Procedure:

- A reactor is charged with 13.48 parts of a mixed acid containing 3.33 parts HNO_3 , 7.77 parts H_2SO_4 , and 2.38 parts H_2O .
- The mixed acid is agitated, and its temperature is adjusted to 25 ± 3 °C.
- 0.40 parts of urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.
- 5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.
- After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.
- Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained.
- 2.73 parts of a 10% aqueous sodium sulfate solution are added to the reactor, and the mixture is agitated for 15 minutes. Agitation is then stopped, and the bottom aqueous layer is separated.

- Another 2.73 parts of 10% aqueous sodium sulfate solution are added, and the contents are agitated for 15 minutes.
- 0.50 parts of a 10% aqueous sodium carbonate solution is slowly added. Agitation is stopped, and the lower aqueous layer is drained to yield the 2-ethylhexyl nitrate product.

Expected Yield: Approximately 97%

Protocol 2: Continuous Synthesis in a Flow Reactor

This protocol describes a continuous process for the synthesis of **isooctyl nitrate** using a flow reactor, which offers enhanced safety and control.

Materials:

- 90% Sulfuric acid (H_2SO_4)
- 98% Nitric acid (HNO_3)
- Isooctyl alcohol

Equipment:

- Flow reactor system with pulsation-free pumps and mixing modules.

Procedure:

- A sulfuric acid stream and a nitric acid stream are separately pumped into the flow reactor to form the $\text{H}_2\text{SO}_4\text{-HNO}_3$ mixture in-situ.[\[6\]](#)
- Isooctyl alcohol is simultaneously pumped into the flow reactor to mix with the acid mixture, initiating the reaction.[\[6\]](#)
- The reaction temperature within the flow reactor is maintained between -10 °C and 35 °C.[\[6\]](#)
- The residence time of the reaction mixture in the reactor is controlled to be between 5 and 40 seconds.[\[6\]](#)

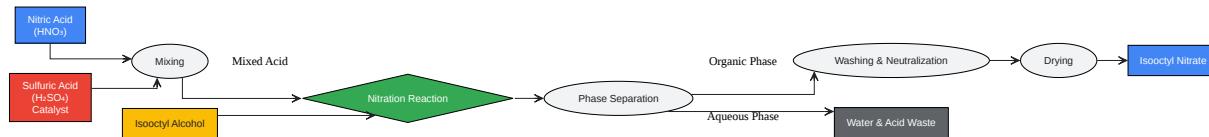
- The flow rates are adjusted to achieve a molar ratio of H_2SO_4 to isooctyl alcohol between 1.5:1 and 2:1, and a molar ratio of HNO_3 to isooctyl alcohol of 1:1.[6][7]
- The crude product emerges from the reactor outlet and undergoes subsequent neutralization and purification steps.[6]

Expected Conversion and Yield: 99% or greater conversion and 99% or greater yield.[6]

Protocol 3: Synthesis using a Microreactor

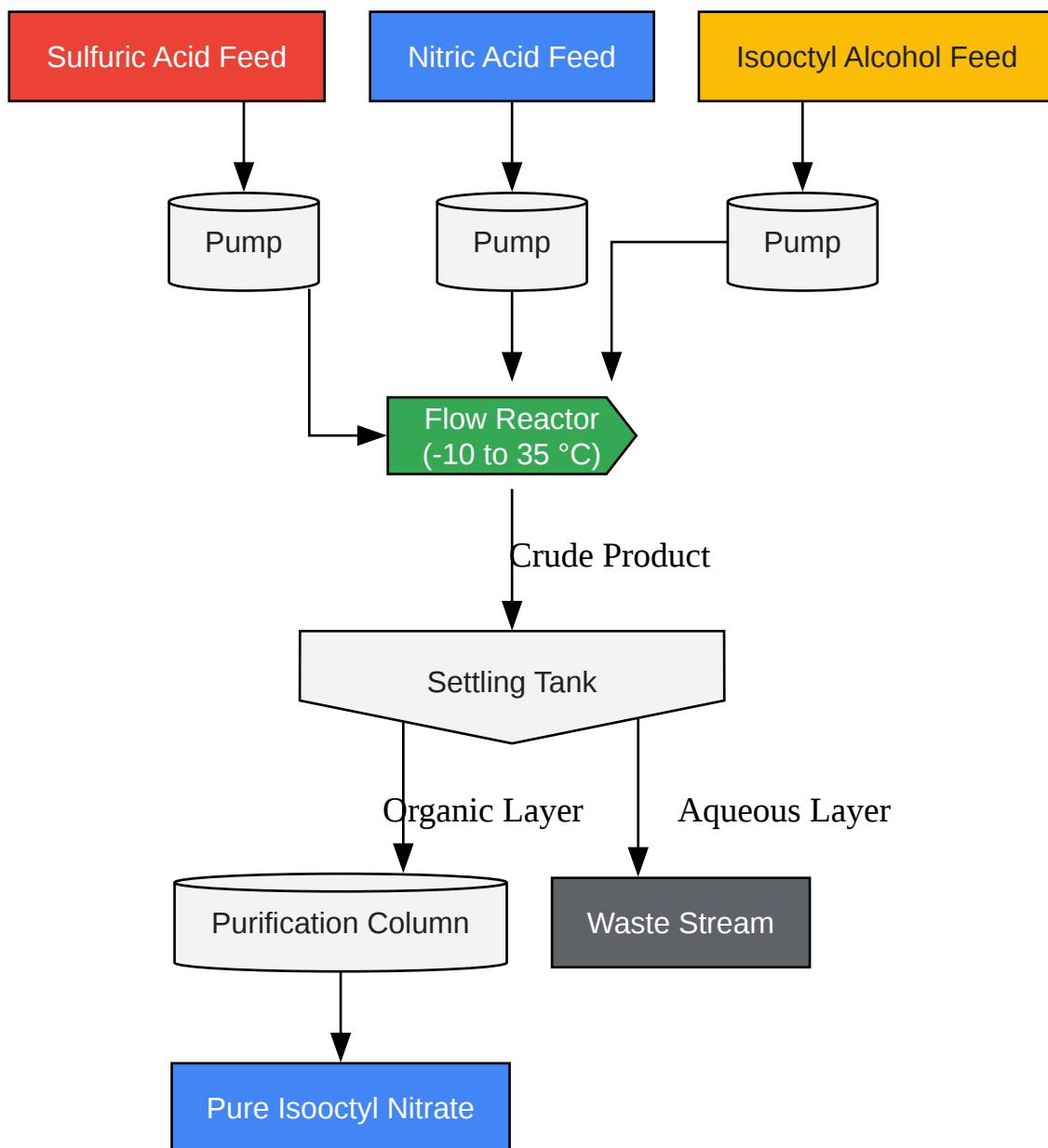
This method utilizes a microreactor for improved mass and heat transfer, leading to a safer and more efficient process.

Materials:


- Mixed acid solution (Nitric acid and Sulfuric acid)
- Isooctanol

Procedure:

- Prepare a mixed acid solution with a molar ratio of nitric acid to sulfuric acid of 0.3:1.0.[5]
- The mixed acid and isooctanol are separately pumped into two inlets of a microchannel reactor.[5]
- The volume flow rate ratio is adjusted to control the molar ratio of nitric acid to isooctanol between 0.9 and 1.5.[5]
- The reactants mix and react within the microchannel reactor.
- The reaction mixture flows from the outlet into a settling tank for phase separation.[5]
- The organic phase is washed and dried to obtain the final product.[5]


Visualizations

Synthesis Pathway of Isooctyl Nitrate

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **isooctyl nitrate**.

Experimental Workflow for Continuous Synthesis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for continuous synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. godeepak.com [godeepak.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Isooctyl nitrate un number is 2821 - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US20170066710A1 - Continuous synthesis of isooctyl nitrate in a flow reactor - Google Patents [patents.google.com]
- 7. EP3114108A1 - Continuous synthesis of isooctyl nitrate in a flow reactor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Isooctyl nitrate chemical properties and synthesis pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3281456#isooctyl-nitrate-chemical-properties-and-synthesis-pathways>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com